(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
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Overview
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a propanoic acid moiety. The presence of the chiral center at the 3-position adds to its complexity and potential for stereoselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center allows for selective binding to these targets, which can result in various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: The enantiomer of the compound with different stereochemistry.
(3R)-3-amino-3-[4-(propan-2-yl)phenyl]propanoic acid: A similar compound without the Boc protecting group.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: A compound with a different substituent on the phenyl ring.
Uniqueness
The uniqueness of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid lies in its specific structure, which includes the Boc protecting group and the isopropyl-substituted phenyl ring
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI Key |
ZLUXRQGEUCGUFS-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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